molecular formula C14H23NO6S B2699579 2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1453315-58-6

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No. B2699579
CAS RN: 1453315-58-6
M. Wt: 333.4
InChI Key: QNAYPBUXUZAOJQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate” is a chemical substance with the molecular formula C21H30N2O4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.48 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

  • Microbial Degradation and Fate in the Environment of Related Fuel Oxygenates :Research has shown that oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are chemically similar to the specified compound, are commonly added to gasoline to enhance octane index and improve combustion efficiency. Significant advances in the microbiology of the degradation of these compounds suggest potential environmental applications. Biodegradation of these compounds involves aerobic microbial systems and can lead to the development of biological treatments for water contaminated with MTBE and other oxygenates (Fayolle, Vandecasteele, & Monot, 2001).

  • Pervaporation Purification of Oxygenate from Azeotropic Mixtures :A study on the pervaporation purification of ETBE from ethanol/ETBE azeotropic mixtures using hybrid membranes shows potential industrial applications in fuel processing. The enhancement of mass transfer parameters in the membranes indicates the feasibility of this method for purifying ETBE, a gasoline additive similar in structure to the compound (Pulyalina et al., 2019).

  • Photochemical and Thermal Rearrangement of Oxaziridines :The photochemical conversion of oxaziridines, compounds with structural similarities to the specified chemical, has been explored. This study provides evidence supporting stereoelectronic theory and suggests applications in understanding reaction mechanisms and designing photochemical processes (Lattes et al., 1982).

  • Synthesis and Molecular Structure of Related Cyclic Amino Acid Esters :Research on the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which share structural features with the specified compound, highlights applications in organic synthesis, particularly in the preparation of cyclic amino acid esters. These compounds have potential applications in pharmaceutical and organic chemistry (Moriguchi et al., 2014).

  • Renewable Gasoline, Solvents, and Fuel Additives from Related Compounds :The study of 2,3-Butanediol and its conversion to 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which are structurally related to the compound , reveals applications in the development of sustainable gasoline blending components and industrial solvents. These findings suggest potential environmental and industrial applications (Harvey, Merriman, & Quintana, 2016).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-O-tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYPBUXUZAOJQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.